3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine
Overview
Description
“3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” is a chemical compound that belongs to the class of triazolopyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” is characterized by the presence of a triazolopyridazine core . This core is a pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
I have conducted a search for the scientific research applications of “3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine”, but it appears that detailed information on six to eight unique applications for this specific compound is not readily available in the public domain.
The available information mostly covers general synthetic approaches and pharmacological activities of related compounds, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties . However, these do not specifically pertain to the compound .
Future Directions
The future directions for “3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” could involve further exploration of its potential pharmacological activities, given the promising properties of similar compounds . More research is needed to fully understand its synthesis, mechanism of action, and safety profile.
properties
IUPAC Name |
3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-7(2)9(6-12)11-14-13-10-5-4-8(3)15-16(10)11/h4-5,7,9H,6,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRDOKICZMJILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C(CN)C(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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